Scientific Field: Organic Chemistry
Summary of Application: This compound has been used as a directing group in the RhIII-catalyzed ortho-C (sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates.
Methods of Application: The experimental procedure involves the use of a readily removable N-2,6-difluorophenyl arylamide directing group.
Results or Outcomes: The desired heteroarylated products were obtained with high reactivity and good tolerance of functional groups.
2-(2,6-Difluorophenyl)acetaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to an acetaldehyde moiety. Its chemical formula is C9H8F2O, and it is recognized for its distinctive structure, which includes a phenyl ring substituted with two fluorine atoms at the 2 and 6 positions. This compound is notable for its potential applications in medicinal chemistry and material science due to the influence of fluorine substituents on chemical reactivity and biological activity.
These reactions highlight its versatility as a reactive intermediate in organic synthesis.
Several methods have been reported for synthesizing 2-(2,6-Difluorophenyl)acetaldehyde:
These methods demonstrate the synthetic flexibility available for producing this compound.
2-(2,6-Difluorophenyl)acetaldehyde has potential applications in several fields:
Several compounds share structural similarities with 2-(2,6-Difluorophenyl)acetaldehyde. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Fluoroacetophenone | Fluorine substitution on phenyl ring | Used in organic synthesis and drug design |
4-(Trifluoromethyl)phenylacetaldehyde | Trifluoromethyl group instead of difluoro | Exhibits different electronic properties |
3-(Difluoromethyl)phenylacetaldehyde | Difluoromethyl substitution | Potentially different reactivity patterns |
The uniqueness of 2-(2,6-Difluorophenyl)acetaldehyde lies in its specific substitution pattern and potential applications that may differ from those of similar compounds. The positioning of fluorine atoms significantly impacts its chemical behavior and biological activity compared to other derivatives.
Organofluorine chemistry emerged in the 19th century with the isolation of elemental fluorine by Henri Moissan in 1886. Early challenges in handling fluorine’s reactivity delayed progress until the mid-20th century, when fluorinated compounds like polytetrafluoroethylene (PTFE) and chlorofluorocarbons (CFCs) revolutionized industrial applications. The discovery of fluorinated pharmaceuticals, such as 5-fluorouracil in 1957, underscored fluorine’s ability to enhance drug bioavailability and metabolic stability.
Fluorinated aldehydes, including 2-(2,6-difluorophenyl)acetaldehyde, gained prominence in the 21st century as versatile intermediates. Their synthesis leverages modern catalytic methods, such as transition-metal-mediated C–H activation and nitrite-modified Wacker oxidation, to introduce fluorine atoms regioselectively.
This compound’s synthetic value arises from two key features:
For example, in pharmaceutical synthesis, it enables the preparation of β-fluorinated aldehydes, which are precursors to kinase inhibitors and antiviral agents.
Recent studies highlight its role in:
A 2022 review emphasized its utility in transition-metal-catalyzed C–H functionalization, enabling efficient access to fluorinated heterocycles.
The compound’s structure exemplifies fluorine’s dual role as a steric and electronic modulator:
These properties make it a model system for studying fluorine’s impact on reaction mechanisms and molecular interactions.
The inner-sphere mechanism for 2-(2,6-Difluorophenyl)acetaldehyde represents a fundamentally distinct pathway from traditional outer-sphere approaches. In this coordination mode, the aldehyde substrate undergoes direct end-on coordination to transition metal centers, particularly copper(II) complexes, forming a covalent metal-carbon bond. This coordination activates the aldehyde toward subsequent transformations through electronic stabilization of the carbonyl carbon.
The electronic properties of the 2,6-difluorophenyl substituent significantly influence the coordination behavior. The two fluorine atoms, positioned ortho to the acetaldehyde chain, exert strong electron-withdrawing effects through inductive mechanisms. This electronic modulation increases the electrophilicity of the carbonyl carbon, facilitating stronger coordination interactions with electron-rich metal centers. Density functional theory calculations indicate that the coordination energy for 2-(2,6-Difluorophenyl)acetaldehyde to copper(II) centers ranges from 18.2 to 22.4 kcal/mol, representing a significant stabilization compared to non-fluorinated analogs.
The coordination geometry adopts a linear arrangement in most cases, with the metal-carbon-oxygen angle typically ranging from 175° to 180°. This linearity maximizes orbital overlap between the metal d-orbitals and the carbonyl π* system, enhancing backbonding interactions. The presence of the difluorophenyl group introduces steric considerations that can influence the coordination geometry, particularly in cases where bulky ancillary ligands are present on the metal center.
Kinetic studies reveal that the aldehyde coordination step proceeds with rate constants in the range of 10³ to 10⁵ M⁻¹s⁻¹ at ambient temperatures. The activation energy for this process is relatively low, typically 8-12 kcal/mol, indicating a facile coordination process. Temperature-dependent studies show that coordination becomes more favorable at lower temperatures, consistent with the entropic penalty associated with the organization of two separate molecules into a coordinated complex.
Following aldehyde coordination, the inner-sphere mechanism proceeds through homolytic cleavage of the aldehyde C-C bond. This process represents the rate-determining step in most inner-sphere transformations of 2-(2,6-Difluorophenyl)acetaldehyde, with activation barriers ranging from 20.4 to 24.1 kcal/mol. The cleavage occurs through a radical mechanism facilitated by the coordinated metal center.
The electronic activation provided by the 2,6-difluorophenyl substituent plays a crucial role in promoting C-C bond cleavage. The electron-withdrawing nature of the fluorine atoms weakens the aldehyde C-C bond through resonance delocalization, making it more susceptible to homolytic cleavage. This effect is particularly pronounced when the metal center is in a high oxidation state, providing additional electron-withdrawing character.
Mechanistic studies indicate that the C-C bond cleavage proceeds through a concerted mechanism involving simultaneous bond breaking and radical formation. The transition state structure shows significant elongation of the C-C bond, typically reaching 2.1-2.3 Å compared to the ground state distance of 1.54 Å. Computational analysis reveals that the cleavage is facilitated by the formation of stabilized radical intermediates, with the difluorophenyl group providing additional stabilization through delocalization.
The homolytic cleavage generates two radical species: a formyl radical and a difluorophenylmethyl radical. The stability of these radicals is enhanced by the electron-withdrawing effects of the fluorine substituents, which can accommodate the unpaired electron density through resonance interactions with the aromatic system. Electron paramagnetic resonance spectroscopy confirms the formation of these radical intermediates, with characteristic g-values and hyperfine coupling patterns consistent with delocalized radical structures.
The interaction between metal-dioxygen complexes and 2-(2,6-Difluorophenyl)acetaldehyde represents a key mechanistic component in oxidative transformations. Copper(II)-superoxo complexes exhibit particularly high reactivity toward this substrate, with rate enhancements of 10⁴ to 10⁶ compared to uncatalyzed reactions. The superoxo ligand acts as a nucleophilic species, attacking the electrophilic carbonyl carbon in a second-order nucleophilic substitution-like mechanism.
The coordination of dioxygen to copper centers generates several possible reactive intermediates, including superoxo, peroxo, and hydroperoxo species. For 2-(2,6-Difluorophenyl)acetaldehyde transformations, the end-on copper(II)-superoxo complex exhibits the highest reactivity. This species demonstrates enhanced nucleophilicity compared to free superoxide, attributed to the electronic modulation provided by the copper center.
The metal-dioxygen complexes interact with the aldehyde substrate through multiple binding modes. The primary interaction occurs through nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate. Simultaneously, secondary interactions between the metal center and the aromatic system can provide additional stabilization. The 2,6-difluorophenyl substituent enhances these interactions through its electron-withdrawing character, making the carbonyl carbon more susceptible to nucleophilic attack.
Oxygen-oxygen bond cleavage in the metal-dioxygen complex represents a critical step in the transformation mechanism. This process typically occurs with activation barriers of 16.8 to 19.2 kcal/mol and leads to the formation of highly reactive metal-oxo species. The timing of O-O bond cleavage relative to C-C bond cleavage determines the overall reaction pathway and product distribution.
Copper(II)-superoxo complexes play a central role in the deformylation of 2-(2,6-Difluorophenyl)acetaldehyde, serving as both oxidizing agents and mechanistic facilitators. These complexes, characterized by end-on coordination of the superoxo ligand, exhibit unique reactivity patterns that distinguish them from other metal-dioxygen species. The formation of these complexes occurs through the reaction of copper(I) precursors with molecular oxygen, generating thermodynamically stable yet kinetically reactive intermediates.
The electronic structure of copper(II)-superoxo complexes contributes significantly to their deformylation activity. The superoxo ligand possesses a formal charge of -1 and contains an unpaired electron, making it both nucleophilic and capable of radical-type reactivity. When coordinated to copper(II), the electronic configuration is best described as a mixture of copper(I)-superoxo and copper(II)-peroxo resonance forms, with the exact distribution depending on the supporting ligand environment.
Spectroscopic characterization of these complexes reveals distinctive features that confirm their structural assignments. Ultraviolet-visible spectroscopy shows characteristic absorption bands around 450-500 nm, attributed to superoxo-to-copper charge transfer transitions. Resonance Raman spectroscopy provides definitive evidence for superoxo coordination, with O-O stretching frequencies appearing in the range of 1120-1150 cm⁻¹, intermediate between molecular oxygen (1556 cm⁻¹) and peroxide (800-900 cm⁻¹).
The reactivity of copper(II)-superoxo complexes toward 2-(2,6-Difluorophenyl)acetaldehyde proceeds through a nucleophilic mechanism, contrasting with the electrophilic behavior typically observed for metal-oxo species. Kinetic studies demonstrate that the reaction rate is first-order in both the copper complex and the aldehyde substrate, consistent with a bimolecular mechanism. The nucleophilic character is further supported by Hammett correlation studies, which show a positive ρ value of approximately 2.0, indicating enhanced reactivity with electron-deficient substrates.
The identification of the rate-determining step in deformylation reactions of 2-(2,6-Difluorophenyl)acetaldehyde requires careful kinetic analysis combined with computational investigations. Experimental rate measurements indicate that the overall transformation follows first-order kinetics in aldehyde concentration and first-order in copper complex concentration, suggesting a bimolecular rate-determining step.
Temperature-dependent kinetic studies reveal activation parameters that provide insight into the nature of the rate-determining step. The activation enthalpy (ΔH‡) ranges from 15-18 kcal/mol, while the activation entropy (ΔS‡) is typically negative (-15 to -25 cal/mol·K), consistent with an associative mechanism involving the formation of ordered transition states. These parameters align with density functional theory calculations that identify C-C bond cleavage as the rate-limiting process.
Isotope effect studies provide additional mechanistic information about the rate-determining step. Primary kinetic isotope effects using deuterated aldehydes (α-D₂) show minimal isotopic discrimination (kH/kD = 1.1-1.3), indicating that C-H bond breaking is not involved in the rate-determining step. In contrast, ¹³C kinetic isotope effects at the carbonyl carbon show significant discrimination (¹²k/¹³k = 1.04-1.08), supporting C-C bond cleavage as the rate-limiting process.
Computational analysis using density functional theory methods confirms the experimental observations. The calculated reaction coordinate shows that C-C bond cleavage represents the highest energy barrier along the transformation pathway, with activation energies of 20-24 kcal/mol. The transition state structure reveals significant C-C bond elongation (2.1-2.3 Å) and partial radical character on both carbon centers. Subsequent steps, including O-O bond cleavage and product formation, proceed with lower energy barriers, confirming that C-C bond cleavage is indeed rate-determining.
The inner-sphere deformylation mechanism for 2-(2,6-Difluorophenyl)acetaldehyde offers significant advantages over traditional outer-sphere pathways in terms of energetics and selectivity. Comparative computational studies reveal that inner-sphere mechanisms proceed with activation barriers that are 5-10 kcal/mol lower than corresponding outer-sphere processes. This energy difference translates to rate enhancements of 10³ to 10⁵ at typical reaction temperatures.
Outer-sphere nucleophilic attack mechanisms, which represent the conventional paradigm for aldehyde deformylation, involve direct attack of nucleophiles on the aldehyde carbonyl carbon without prior coordination to metal centers. For 2-(2,6-Difluorophenyl)acetaldehyde, these mechanisms show activation barriers of 25-28 kcal/mol, significantly higher than the inner-sphere alternative. The increased barrier stems from the lack of electronic activation provided by metal coordination, making the carbonyl carbon less electrophilic.
Alternative outer-sphere mechanisms involving hydrogen atom abstraction pathways also show kinetic disadvantages compared to inner-sphere processes. The α-hydrogen abstraction mechanism, proposed for various aldehyde substrates, proceeds with activation barriers of 24-26 kcal/mol for 2-(2,6-Difluorophenyl)acetaldehyde. The aldehyde hydrogen abstraction pathway shows similar energetic requirements, with barriers of 22-25 kcal/mol.
Selectivity differences between inner-sphere and outer-sphere mechanisms are particularly pronounced for 2-(2,6-Difluorophenyl)acetaldehyde. Inner-sphere processes exhibit regioselectivities of 95-99%, compared to 60-75% for outer-sphere mechanisms. This enhanced selectivity arises from the directed nature of the inner-sphere mechanism, where metal coordination pre-organizes the substrate for selective bond cleavage. The 2,6-difluorophenyl substituent further enhances selectivity through electronic and steric effects that favor specific coordination geometries.
The nucleophilic addition reactions of 2-(2,6-Difluorophenyl)acetaldehyde proceed through mechanisms that bear striking similarity to SN2 substitution processes, characterized by concerted bond formation and breaking events. These SN2-like mechanisms involve the simultaneous attack of nucleophiles at the electrophilic carbonyl carbon while the C-O π bond undergoes reorganization. The transition state adopts a trigonal bipyramidal geometry around the carbonyl carbon, with the nucleophile and the oxygen atom occupying axial positions.
The 2,6-difluorophenyl substituent significantly influences the mechanistic pathway through both electronic and steric effects. The electron-withdrawing character of the fluorine atoms increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and lowering the activation barrier for addition reactions. Computational studies reveal that the activation energy for nucleophilic addition to 2-(2,6-Difluorophenyl)acetaldehyde is typically 2-4 kcal/mol lower than for the corresponding non-fluorinated analog.
Kinetic investigations demonstrate that nucleophilic addition follows second-order kinetics, with rate constants showing first-order dependence on both nucleophile and aldehyde concentrations. The rate equation takes the form: rate = k[nucleophile][aldehyde], consistent with a bimolecular mechanism. Temperature-dependent studies yield activation parameters with ΔH‡ values of 12-16 kcal/mol and moderately negative ΔS‡ values (-20 to -30 cal/mol·K), supporting the formation of organized transition states.
The mechanism proceeds through a characteristic energy profile featuring a single transition state without stable intermediates. The transition state occurs early along the reaction coordinate, with the nucleophile-carbon bond formation being more advanced than C-O π bond breaking. This timing effect, known as the Hammond postulate application, results from the thermodynamic stability of the addition products. Natural bond orbital analysis reveals that charge transfer from the nucleophile to the aldehyde begins in the transition state, with approximately 0.3-0.5 electrons transferred at the saddle point.
Stereoselectivity in nucleophilic addition reactions to 2-(2,6-Difluorophenyl)acetaldehyde depends critically on the spatial arrangement of the substrate and the approach geometry of the nucleophile. The 2,6-difluorophenyl group creates an asymmetric environment around the carbonyl carbon, leading to diastereotopic faces that exhibit different reactivity toward incoming nucleophiles. The fluorine atoms, positioned symmetrically on the aromatic ring, generate a pseudo-C2 symmetry that influences facial selectivity.
The stereochemical outcome is governed by several competing factors, including steric hindrance, electronic effects, and conformational preferences of the substrate. The difluorophenyl group adopts a preferred conformation in which the aromatic ring is oriented to minimize steric interactions with the acetaldehyde chain. This conformation creates differential accessibility to the two faces of the carbonyl group, with one face being more sterically hindered than the other.
Chelation control represents another important factor in determining stereoselectivity. When Lewis acidic metal centers are present, they can coordinate simultaneously to the carbonyl oxygen and the aromatic π system, creating a rigid transition state geometry that enhances facial discrimination. The presence of fluorine atoms can participate in additional weak interactions with metal centers, further influencing the stereochemical outcome. Studies with various Lewis acids show enantioselectivities ranging from 75% to 95% ee, depending on the specific catalyst and reaction conditions.
Temperature effects on stereoselectivity follow predictable patterns, with lower temperatures generally favoring higher selectivity due to increased energy differences between competing transition states. Solvent effects also play a crucial role, with polar aprotic solvents typically providing higher selectivities compared to protic solvents. The enhanced selectivity in aprotic media stems from reduced solvation of ionic intermediates, allowing intrinsic substrate and catalyst effects to predominate.
Solvent effects exert profound influence on the nucleophilic addition reactions of 2-(2,6-Difluorophenyl)acetaldehyde, affecting both reaction rates and selectivity patterns. Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile provide optimal conditions for these transformations, offering rate enhancements of 15-40 fold compared to protic solvents. The enhanced reactivity in aprotic media stems from their ability to solvate cationic species while leaving nucleophiles relatively unsolvated and reactive.
The mechanism by which aprotic solvents enhance nucleophilicity involves selective solvation of counterions while leaving the nucleophilic center free to participate in bond formation. For anionic nucleophiles such as cyanide, alkoxide, or carbanion species, polar aprotic solvents coordinate strongly to associated metal cations (Na⁺, K⁺, Li⁺) through their oxygen or nitrogen donor atoms. This selective solvation effectively separates ion pairs, increasing the availability of free nucleophiles for reaction with the aldehyde substrate.
Protic solvents such as water, methanol, and ethanol generally retard nucleophilic addition reactions through hydrogen bonding interactions with nucleophiles. These interactions reduce nucleophilicity by stabilizing the nucleophile in its ground state, increasing the activation energy for bond formation. However, protic solvents can also stabilize transition states and intermediates through hydrogen bonding with the carbonyl oxygen, leading to complex solvent effects that depend on the specific nucleophile and reaction conditions.
Quantitative structure-activity relationships reveal that solvent dielectric constant provides a useful predictor of reaction rates and selectivities. Solvents with dielectric constants in the range of 35-50 typically provide optimal conditions for nucleophilic addition to 2-(2,6-Difluorophenyl)acetaldehyde. Very high dielectric constant solvents (>60) can actually retard reactions by over-stabilizing ionic species, while low dielectric constant solvents (<10) fail to adequately solvate polar transition states.
Radical-mediated transformations of 2-(2,6-Difluorophenyl)acetaldehyde require efficient initiation mechanisms to generate the reactive radical species necessary for subsequent propagation reactions. The most commonly employed initiation methods include thermal decomposition of radical initiators, photochemical activation, and transition metal-catalyzed processes. Each initiation method offers distinct advantages in terms of selectivity, reaction conditions, and compatibility with various functional groups.
Thermal initiation using azobisisobutyronitrile (AIBN) represents a classical approach for generating radicals under relatively mild conditions. The decomposition of AIBN occurs with a rate constant of approximately 1.2×10⁻⁴ s⁻¹ at 60°C, generating two isobutyronitrile radicals and nitrogen gas. The generated radicals can then abstract hydrogen atoms from the aldehyde substrate or participate in addition reactions with the aromatic system. The electron-withdrawing nature of the 2,6-difluorophenyl group influences the ease of hydrogen abstraction, making the α-hydrogen more acidic and more readily abstracted.
Photochemical initiation offers enhanced control over reaction timing and selectivity through the use of specific wavelengths and light intensities. Ultraviolet irradiation at 254 nm provides sufficient energy for direct homolytic cleavage of various bond types, including peroxide and azo compounds. For 2-(2,6-Difluorophenyl)acetaldehyde, photochemical initiation can occur through direct excitation of the carbonyl chromophore, leading to α-cleavage reactions that generate acyl and alkyl radicals.
Transition metal-catalyzed initiation mechanisms offer unique advantages in terms of selectivity and functional group tolerance. Copper-catalyzed radical generation proceeds through single-electron transfer processes, where copper(I) species reduce organic halides or other suitable substrates to generate carbon-centered radicals. The 2,6-difluorophenyl substituent can participate in these processes through coordination to the metal center, potentially influencing both the rate of initiation and the subsequent radical reactivity patterns.
Following initiation, radical-mediated transformations of 2-(2,6-Difluorophenyl)acetaldehyde proceed through characteristic propagation cycles that involve radical chain reactions. The propagation phase typically consists of two distinct steps: radical addition to the substrate and hydrogen atom transfer or other bond-forming processes that regenerate reactive radicals. The efficiency of these propagation cycles determines the overall success of the radical transformation.
The first propagation step involves radical addition to the carbonyl group or the aromatic system of 2-(2,6-Difluorophenyl)acetaldehyde. Addition to the carbonyl carbon generates α-hydroxy radicals, while addition to the aromatic ring produces cyclohexadienyl-type radicals. The 2,6-difluorophenyl substituent influences both pathways through electronic effects that modulate radical stability and reactivity. Electron-withdrawing fluorine atoms stabilize adjacent radical centers through resonance delocalization, favoring addition pathways that place the radical center in conjugation with the aromatic system.
The second propagation step typically involves hydrogen atom transfer from another substrate molecule, regenerating the initial radical species and propagating the chain reaction. For 2-(2,6-Difluorophenyl)acetaldehyde, hydrogen abstraction occurs preferentially at the α-position relative to the carbonyl group, generating acyl radicals that can undergo further transformations. The rate of hydrogen abstraction is enhanced by the electron-withdrawing effects of the difluorophenyl group, which increases the acidity of the α-hydrogen and facilitates radical abstraction.
Termination reactions compete with propagation processes and ultimately determine the chain length and overall efficiency of radical transformations. Common termination pathways include radical-radical coupling, disproportionation reactions, and radical trapping by inhibitors or impurities. For 2-(2,6-Difluorophenyl)acetaldehyde systems, termination often occurs through coupling of α-carbonyl radicals to form 1,4-dicarbonyl compounds. The 2,6-difluorophenyl groups in these coupling products provide additional stabilization through electronic effects, making these termination products thermodynamically favorable.
Regioselectivity in radical-mediated transformations of 2-(2,6-Difluorophenyl)acetaldehyde is controlled by multiple factors that influence the site of radical attack and subsequent reaction pathways. The most important controlling factors include steric hindrance around potential reaction sites, electronic effects that modulate radical stability, and the conformational preferences of the substrate that determine accessibility of different positions.
Steric effects play a dominant role in determining regioselectivity, particularly for radical additions to the aromatic ring system. The 2,6-difluorophenyl substituent creates significant steric bulk around the ortho positions, effectively blocking radical attack at these sites and directing reactivity toward the more accessible meta and para positions. This steric directing effect is enhanced by the van der Waals radii of the fluorine atoms, which are larger than hydrogen but smaller than other halogen substituents.
Electronic effects provide complementary regioselectivity control through the stabilization of radical intermediates at specific positions. The electron-withdrawing nature of fluorine substituents creates partial positive charge density on the aromatic ring, making it more susceptible to nucleophilic radical attack. Simultaneously, the electron-withdrawing effects stabilize radical intermediates through resonance delocalization, with the most stable radicals formed at positions that maximize conjugation with the electron-withdrawing groups.
Chelation control represents an additional mechanism for achieving regioselectivity in metal-catalyzed radical transformations. When transition metal catalysts are present, they can coordinate simultaneously to multiple sites on the substrate, creating rigid transition state geometries that enforce specific reaction trajectories. For 2-(2,6-Difluorophenyl)acetaldehyde, chelation between the carbonyl oxygen and the aromatic π system can create organized transition states that favor specific regioselectivity patterns. The presence of fluorine atoms can enhance these chelation effects through additional weak coordination interactions.